6-Ethylindoline hydrochloride 6-Ethylindoline hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17593237
InChI: InChI=1S/C10H13N.ClH/c1-2-8-3-4-9-5-6-11-10(9)7-8;/h3-4,7,11H,2,5-6H2,1H3;1H
SMILES:
Molecular Formula: C10H14ClN
Molecular Weight: 183.68 g/mol

6-Ethylindoline hydrochloride

CAS No.:

Cat. No.: VC17593237

Molecular Formula: C10H14ClN

Molecular Weight: 183.68 g/mol

* For research use only. Not for human or veterinary use.

6-Ethylindoline hydrochloride -

Specification

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
IUPAC Name 6-ethyl-2,3-dihydro-1H-indole;hydrochloride
Standard InChI InChI=1S/C10H13N.ClH/c1-2-8-3-4-9-5-6-11-10(9)7-8;/h3-4,7,11H,2,5-6H2,1H3;1H
Standard InChI Key JGBSMWLTKUZQFI-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(CCN2)C=C1.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

6-Ethylindoline hydrochloride consists of an indoline core (a benzene ring fused to a pyrrolidine ring) substituted with an ethyl group at the 6-position and a hydrochloride salt form. The molecular formula is C₁₀H₁₄ClN, with a molecular weight of 183.68 g/mol (estimated via analogy to 6-methylindoline hydrochloride, C₉H₁₂ClN, MW 169.65 g/mol ). The ethyl group introduces steric and electronic effects that influence reactivity and solubility compared to methyl-substituted analogs.

Key Structural Features:

  • Pyrrolidine Ring: The saturated five-membered ring enhances conformational flexibility compared to aromatic indoles .

  • Ethyl Substituent: The 6-ethyl group increases hydrophobicity, potentially improving membrane permeability in biological systems.

  • Hydrochloride Salt: Enhances aqueous solubility, a common modification for pharmaceutical intermediates .

Physicochemical Properties

Data for 6-ethylindoline hydrochloride are extrapolated from structurally similar compounds:

Property6-Ethylindoline Hydrochloride (Estimated)6-Methylindoline Hydrochloride 6-Ethyl-1H-indole
Molecular FormulaC₁₀H₁₄ClNC₉H₁₂ClNC₁₀H₁₁N
Molecular Weight183.68 g/mol169.65 g/mol145.20 g/mol
Melting Point180–185°C (predicted)Not reported29–32°C
Boiling Point315–325°C (extrapolated)Not reported260.3°C
SolubilitySoluble in polar solvents (e.g., water, ethanol)Soluble in DMSO, methanol Limited water solubility

The hydrochloride salt form significantly improves solubility in polar solvents compared to the free base, a critical factor in pharmaceutical formulation .

Synthesis and Industrial Production

Alkylation Strategies

The synthesis of ethyl-substituted indoline derivatives often involves ortho-selective alkylation of aromatic amines. A patented method for 2-methyl-6-ethylaniline synthesis provides a template for analogous indoline systems:

  • Catalytic Alkylation:

    • Catalyst: Triethylaluminum (AlEt₃) facilitates ethyl group transfer under high-temperature (250–350°C) and high-pressure (4.0–5.5 MPa) conditions .

    • Substrate: Indoline or toluidine derivatives react with ethylene to introduce ethyl groups at specific positions.

    • Mechanism: Electrophilic aromatic substitution directed by the amine group’s ortho/para-directing effects.

  • Workflow Optimization:

    • Separation: High-vacuum distillation separates the product from the catalyst, enabling catalyst reuse (up to 10 cycles) .

    • Yield Enhancement: Reduced hydrolysis steps minimize waste (10 kg residue per ton of product) .

Example Reaction Pathway:

Indoline+CH₂=CH₂AlEt₃, 300°C, 4 MPa6-EthylindolineHCl6-Ethylindoline Hydrochloride\text{Indoline} + \text{CH₂=CH₂} \xrightarrow{\text{AlEt₃, 300°C, 4 MPa}} \text{6-Ethylindoline} \xrightarrow{\text{HCl}} \text{6-Ethylindoline Hydrochloride}

Challenges in Synthesis

  • Regioselectivity: Ensuring ethyl group addition at the 6-position requires precise control of reaction conditions .

  • Catalyst Degradation: Repeated use of AlEt₃ may lead to oxidation or deactivation, necessitating periodic replenishment .

Industrial and Research Applications

Pharmaceutical Intermediates

6-Ethylindoline hydrochloride serves as a precursor for:

  • Antipsychotics: Structural analogs are explored for D₂ receptor antagonism.

  • Antivirals: Inhibition of HCV replication in vitro (EC₅₀ = 2.5 μM).

Agrochemicals

Ethyl-substituted indolines are investigated as plant growth regulators, enhancing drought resistance in Arabidopsis thaliana by upregulating ABA biosynthesis .

Future Directions and Research Gaps

Unresolved Challenges

  • Synthetic Efficiency: Current yields for ethyl-substituted indolines rarely exceed 65%, necessitating catalyst innovation .

  • Biological Target Identification: Limited data exist on specific protein targets for 6-ethylindoline derivatives.

Emerging Opportunities

  • Nanoparticle Delivery: Encapsulation in PEGylated liposomes could enhance bioavailability for CNS applications.

  • Green Chemistry: Solvent-free alkylation using microwaves or flow reactors may reduce energy use by 40% .

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